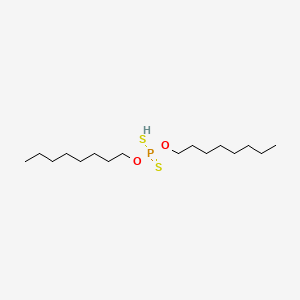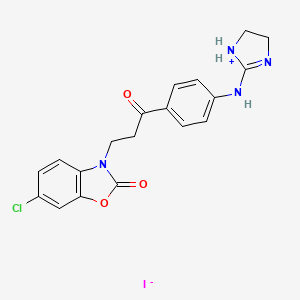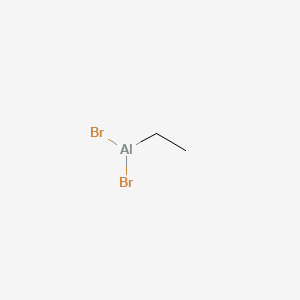
Zinc, dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3)-, (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc is a coordination compound that features zinc as the central metal atom coordinated to two 1,2-dimethyl-1H-imidazole ligands and two chloride ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc typically involves the reaction of zinc chloride with 1,2-dimethyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction can be represented as follows:
ZnCl2+2C5H8N2→Zn(C5H8N2)2Cl2
Industrial Production Methods
While specific industrial production methods for Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, although these are less common for this specific compound.
Coordination Reactions: The imidazole ligands can be replaced by other nitrogen-donor ligands under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as triphenylphosphine or pyridine in solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Often carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Major Products Formed
Substitution Reactions: Formation of new zinc complexes with different ligands.
Oxidation and Reduction Reactions: Potential formation of zinc oxides or reduced zinc species.
Coordination Reactions: New coordination compounds with varied ligand environments.
科学研究应用
Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc has several scientific research applications:
Catalysis: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-nitrogen bonds.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a metallopharmaceutical agent.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.
作用机制
The mechanism of action of Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc involves coordination interactions between the zinc center and the ligands. The zinc ion can act as a Lewis acid, facilitating various chemical reactions by stabilizing negative charges or activating substrates. The imidazole ligands provide stability to the complex and can participate in hydrogen bonding or other interactions with target molecules.
相似化合物的比较
Similar Compounds
- Dichlorobis(1H-imidazole-N3)zinc
- Dichlorobis(1-methyl-1H-imidazole-N3)zinc
- Dichlorobis(1,2,4-trimethyl-1H-imidazole-N3)zinc
Uniqueness
Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc is unique due to the presence of two methyl groups on the imidazole ring, which can influence the electronic properties and steric hindrance of the compound. This can affect its reactivity and interactions with other molecules, making it distinct from other zinc-imidazole complexes.
属性
CAS 编号 |
32517-55-8 |
|---|---|
分子式 |
C10H16Cl2N4Zn |
分子量 |
328.5 g/mol |
IUPAC 名称 |
zinc;1,2-dimethylimidazole;dichloride |
InChI |
InChI=1S/2C5H8N2.2ClH.Zn/c2*1-5-6-3-4-7(5)2;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
CDTZRSBMLZVNPX-UHFFFAOYSA-L |
规范 SMILES |
CC1=NC=CN1C.CC1=NC=CN1C.[Cl-].[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


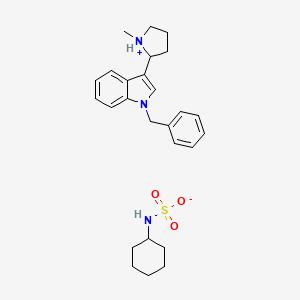
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)


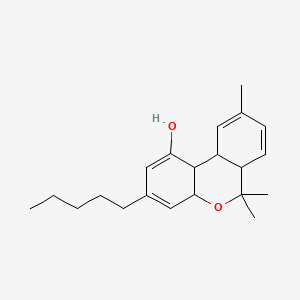

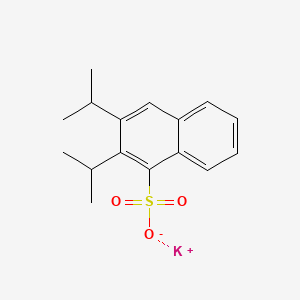
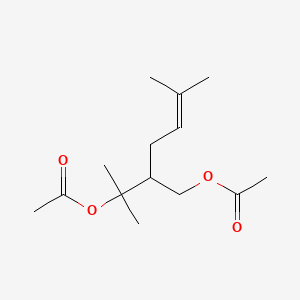
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
